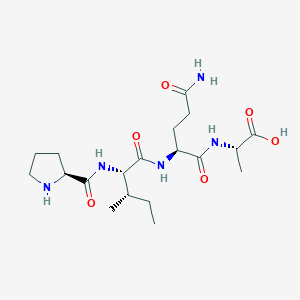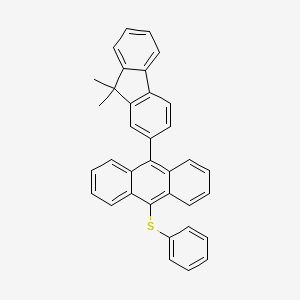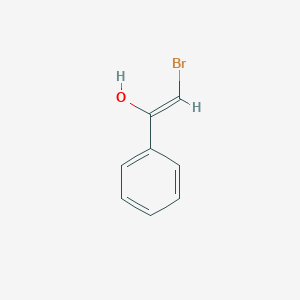
(Z)-2-Bromo-1-phenylethen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Bromo-1-phenylethen-1-ol is an organic compound characterized by the presence of a bromine atom, a phenyl group, and a hydroxyl group attached to an ethene backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Bromo-1-phenylethen-1-ol typically involves the bromination of styrene oxide. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer. The process involves the use of bromine in the presence of a solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent the formation of side products.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods allow for better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters ensures high purity and efficiency in the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (Z)-2-Bromo-1-phenylethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: Formation of (Z)-2-Bromo-1-phenylacetaldehyde.
Reduction: Formation of (Z)-2-Bromo-1-phenylethanol.
Substitution: Formation of (Z)-2-Hydroxy-1-phenylethen-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-2-Bromo-1-phenylethen-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of brominated organic compounds on biological systems. It serves as a model compound for understanding the interactions of brominated compounds with enzymes and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its reactivity and structural features make it a candidate for drug design and synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the synthesis of polymers to the manufacture of agrochemicals.
Wirkmechanismus
The mechanism of action of (Z)-2-Bromo-1-phenylethen-1-ol involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic reactions. These interactions influence the compound’s reactivity and its effects on biological systems.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by interacting with their active sites.
Receptors: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(E)-2-Bromo-1-phenylethen-1-ol: The (E)-isomer differs in the spatial arrangement of the bromine and hydroxyl groups, leading to different reactivity and properties.
2-Bromo-1-phenylethanol: Lacks the double bond, resulting in different chemical behavior and applications.
2-Bromo-1-phenylpropan-1-ol: Contains an additional carbon atom, altering its physical and chemical properties.
Uniqueness: (Z)-2-Bromo-1-phenylethen-1-ol is unique due to its (Z)-configuration, which imparts specific stereochemical properties. This configuration influences its reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
Eigenschaften
CAS-Nummer |
780706-50-5 |
|---|---|
Molekularformel |
C8H7BrO |
Molekulargewicht |
199.04 g/mol |
IUPAC-Name |
(Z)-2-bromo-1-phenylethenol |
InChI |
InChI=1S/C8H7BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-6,10H/b8-6- |
InChI-Schlüssel |
LRWRBVJOXUVMHR-VURMDHGXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/Br)/O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


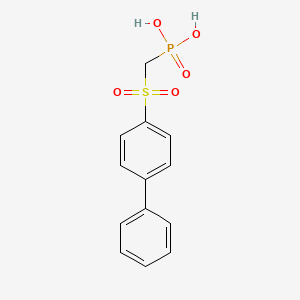
![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)
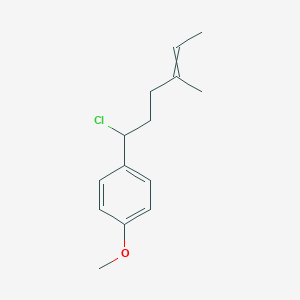

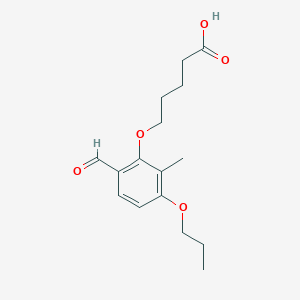
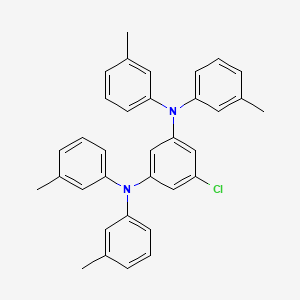
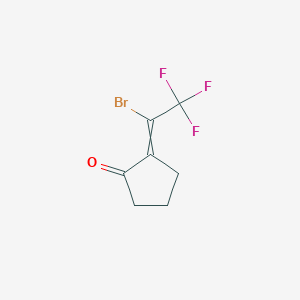

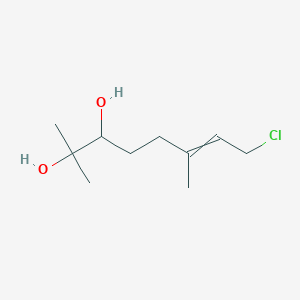
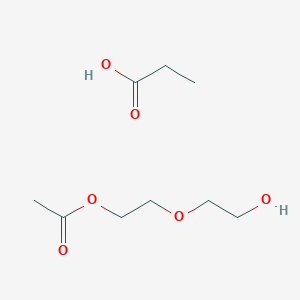
![10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene](/img/structure/B12532354.png)

